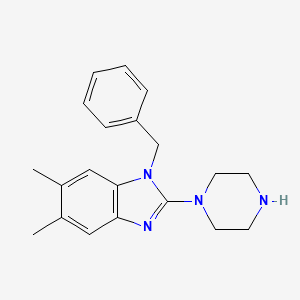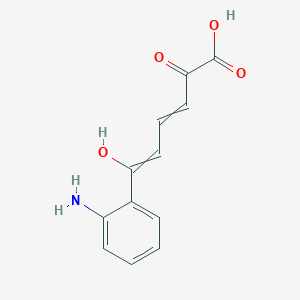
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an amino group at the fourth position, a piperidinomethyl group at the third position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with piperidine and formaldehyde under basic conditions. The reaction proceeds through the formation of a Mannich base intermediate, which is subsequently cyclized to form the desired benzopyran derivative.
-
Condensation Reaction
Reactants: 4-hydroxycoumarin, piperidine, formaldehyde
Conditions: Basic conditions (e.g., sodium hydroxide)
Intermediate: Mannich base
-
Cyclization
Conditions: Heating under reflux
Product: this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of the Mannich base intermediate, followed by cyclization and purification. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzopyran core can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic medium
Major Products
Oxidation Products: Nitro derivatives
Reduction Products: Alcohol derivatives
Substitution Products: Substituted benzopyran derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, leading to its anti-inflammatory and anticancer effects.
類似化合物との比較
Similar Compounds
- 4-Amino-3-(morpholinomethyl)-2H-1-benzopyran-2-one
- 4-Amino-3-(pyrrolidinomethyl)-2H-1-benzopyran-2-one
- 4-Amino-3-(azetidinomethyl)-2H-1-benzopyran-2-one
Uniqueness
4-Amino-3-(piperidinomethyl)-2H-1-benzopyran-2-one is unique due to the presence of the piperidinomethyl group, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound exhibits enhanced stability and bioavailability, making it a promising candidate for further development in therapeutic applications.
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
4-amino-3-(piperidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C15H18N2O2/c16-14-11-6-2-3-7-13(11)19-15(18)12(14)10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10,16H2 |
InChIキー |
IWNUVOZPGFTFBW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC2=C(C3=CC=CC=C3OC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


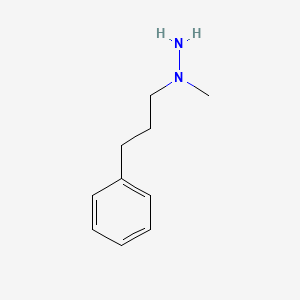
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
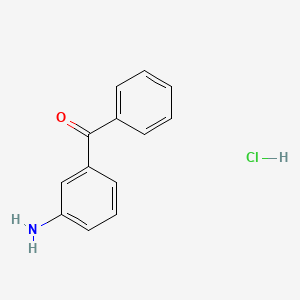
![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)
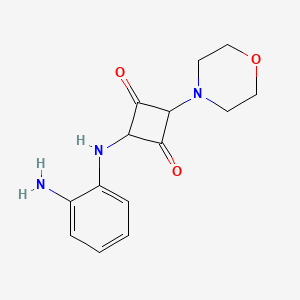
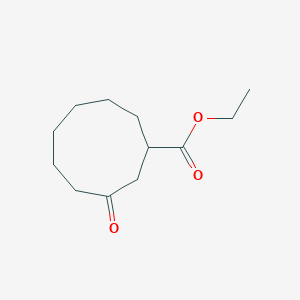
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
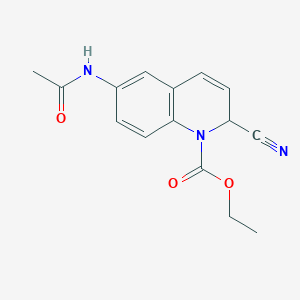
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
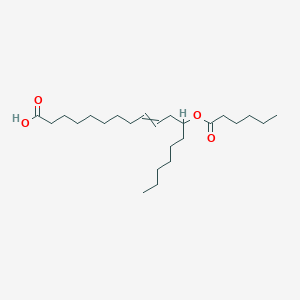
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)

